REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:11][C:12]1[CH:24]=[CH:23][CH:22]=[CH:21][C:13]=1[CH:14](O)[C:15]1[CH:19]=[CH:18]S[CH:16]=1.S(=O)(=O)(O)[OH:26].Cl>C(OCC)C>[O:26]1[CH:18]=[CH:19][C:15]([CH2:14][C:13]2[CH:21]=[CH:22][CH:23]=[CH:24][C:12]=2[Br:11])=[CH:16]1 |f:0.1.2.3,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
52 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CSC=C2)O)C=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
that reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
After an additional 15 minutes at reflux
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added dropwise until the evolution of gas
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 3N hydrochloric acid, saturated aqueous sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate:hexane (2:98)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)CC1=C(C=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |